(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid
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Overview
Description
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid is a compound belonging to the indole family, which is known for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-methyl-1H-indole-3-carbaldehyde and an appropriate amino acid precursor.
Industrial Production Methods
Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste . This approach is particularly advantageous for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the amino acid side chain.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for the oxidation of indole derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing indole compounds.
Substitution: Friedel-Crafts acylation and alkylation reactions are often employed for introducing substituents onto the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various reduced indole derivatives.
Scientific Research Applications
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
5-Methylindole: A simpler indole derivative with various biological activities.
Indole-3-carbaldehyde: A precursor for the synthesis of many indole derivatives.
Uniqueness
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid is unique due to its specific structure, which combines the indole nucleus with an amino acid side chain. This combination imparts unique biological activities and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12N2O2 |
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Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
FEZSNNBYFWMNDK-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C(=O)O)N |
Origin of Product |
United States |
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